2-Cyclopropyloxyethanethiol
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Overview
Description
2-Cyclopropyloxyethanethiol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound consists of a cyclopropyl group attached to an ethane backbone, which is further connected to a thiol group. The presence of the cyclopropyl group imparts significant strain to the molecule, influencing its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyloxyethanethiol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethanol with ethylene sulfide under basic conditions to form the desired thiol compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol and facilitate the nucleophilic attack on the ethylene sulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyloxyethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, sodium hydride
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding alcohol
Substitution: Thioethers
Scientific Research Applications
2-Cyclopropyloxyethanethiol has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyloxyethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity and function . Additionally, the cyclopropyl group can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropylmethanethiol
- 2-Cyclopropyloxyethanol
- 2-Cyclopropylthioethanol
Comparison
2-Cyclopropyloxyethanethiol is unique due to the presence of both a cyclopropyl group and a thiol group, which imparts distinct reactivity and properties compared to similar compounds. For instance, 2-Cyclopropylmethanethiol lacks the ethylene linkage, affecting its overall stability and reactivity. Similarly, 2-Cyclopropyloxyethanol contains a hydroxyl group instead of a thiol group, leading to different chemical behavior and applications .
Properties
IUPAC Name |
2-cyclopropyloxyethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c7-4-3-6-5-1-2-5/h5,7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLVAPYSNDKLFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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